molecular formula C6H5BrN2O2 B1276501 2-Bromo-3-methyl-5-nitropyridine CAS No. 23132-21-0

2-Bromo-3-methyl-5-nitropyridine

Cat. No. B1276501
CAS RN: 23132-21-0
M. Wt: 217.02 g/mol
InChI Key: FZIQHPKXSLHGBZ-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-nitropyridine is a compound that has not been directly studied in the provided papers. However, related compounds such as 5-bromo-2-nitropyridine and 2-amino-3-bromo-5-nitropyridine have been synthesized and investigated, which can provide insights into the chemical behavior and properties of this compound .

Synthesis Analysis

The synthesis of related bromo-nitropyridines has been reported through various methods. For instance, 5-bromo-2-nitropyridine was prepared from the corresponding amine via hydrogen peroxide oxidation on a large scale, indicating that similar oxidative strategies could potentially be applied to synthesize this compound . Additionally, the selective synthesis of brominated bipyridines through direct bromination and radical decarboxylative bromination suggests that these methods could be adapted for the synthesis of this compound .

Molecular Structure Analysis

Quantum mechanical and spectroscopic studies on 2-amino-3-bromo-5-nitropyridine have provided detailed insights into the molecular structure of bromo-nitropyridines. Density Functional Theory (DFT) calculations have been used to optimize the molecular geometry and predict vibrational frequencies, which could be relevant for understanding the structure of this compound .

Chemical Reactions Analysis

The reactivity of bromo-nitropyridines has been explored in reactions with aromatic amines. For example, 2-bromomethyl-3-nitropyridine reacts with aromatic amines to yield arylaminomethyl-nitropyridines and pyrazolo-pyridines under different conditions . This suggests that this compound may also participate in similar reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridines have been characterized through various spectroscopic techniques and quantum chemical calculations. For instance, the vibrational spectra, HOMO-LUMO energies, and molecular electrostatic potential of 2-amino-3-bromo-5-nitropyridine have been studied, providing a basis for predicting the properties of this compound . Additionally, the thermodynamic properties and non-linear optical behavior of these compounds have been investigated, which could be indicative of the behavior of this compound .

Scientific Research Applications

1. Synthesis and Pharmaceutical Applications

2-Bromo-3-methyl-5-nitropyridine is primarily used as an intermediate in the synthesis of various pharmaceutical and pesticide products. It plays a significant role in the development of novel compounds with potential applications in medicine and agriculture. For instance, its derivatives have been explored for their potential as small molecule anticancer drugs (Zhang, Lai, Feng, & Xu, 2019).

2. Vibrational Spectroscopy Studies

The compound is a subject of interest in vibrational spectroscopy studies, where its Fourier transform Raman and infrared spectra have been recorded and analyzed. Such studies contribute to understanding the molecular structure and dynamics of the compound, which is crucial for its application in various fields, including material science and drug design (Sundaraganesan, Ilakiamani, Saleem, Wojciechowski, & Michalska, 2005).

3. Computational Chemistry and Molecular Modeling

Computational studies involving this compound include density functional theory (DFT) calculations, molecular orbital analyses, and docking studies. These research areas provide insights into the electronic structure, reactivity, and potential biological interactions of the molecule. Such studies are essential for predicting the behavior of the molecule in various environments and for its application in drug discovery (Abraham, Prasana, & Muthu, 2017).

4. Optical and Photophysical Properties

Research has also been conducted on the optical and photophysical properties of this compound derivatives. Understanding these properties is important for applications in material science, such as the development of novel optical materials and sensors (Gündüz & Kurban, 2018).

5. Large-Scale Synthesis and Process Safety

The compound's synthesis on a large scale, particularly for industrial applications, has been a subject of research. Studies in this area focus on optimizing synthesis processes, ensuring safety, and improving yield and purity. This research is crucial for the cost-effective and safe production of the compound and its derivatives for various applications (Agosti et al., 2017).

Safety and Hazards

2-Bromo-3-methyl-5-nitropyridine is harmful if swallowed or in contact with skin . It causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting the overall metabolic flux within cells. The compound’s interaction with proteins and other biomolecules can lead to alterations in their structure and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of this compound can cause toxicity, leading to adverse effects such as organ damage and impaired physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For instance, it can influence the production of reactive oxygen species (ROS) and other metabolites involved in oxidative stress responses. These interactions can have significant implications for cellular metabolism and overall cellular health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and effects on cellular function. For example, the compound may accumulate in mitochondria, where it can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the endoplasmic reticulum, affecting protein folding and processing .

properties

IUPAC Name

2-bromo-3-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIQHPKXSLHGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409464
Record name 2-Bromo-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23132-21-0
Record name 2-Bromo-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methyl-5-nitropyridine
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Synthesis routes and methods

Procedure details

A sample of 3-methyl-5-nitropyridin-2-ol (1.44 g, 9.34 mmol) was placed in 35 mL pressure vessel and dissolved in a mixture of toluene/DMF (10:1 ratio; 15 mL). The vessel was capped with a septum, flushed with Argon and phosphorous tribromide (1.32 mL, 14.0 mmol) was added by syringe. The septum cap was replaced by a Teflon cap and the mixture was stirred for 20 min at 120° C. The mixture was cooled to room temperature, neutralized with a 3M NaOH solution and extracted with toluene (3×). The combined organic phases were dried over anhydrous MgSO4 and concentrated under vacuum to give 2.00 g of the desired 2-bromo-3-methyl-5-nitropyridine product as an orange solid (99%).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
toluene DMF
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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